Allyl methyl disulfide-d3
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Overview
Description
Allyl methyl disulfide-d3, also known as methyl prop-2-en-1-yl disulfide-d3, is a deuterated analog of allyl methyl disulfide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl methyl disulfide-d3 typically involves the deuteration of allyl methyl disulfide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Allyl methyl disulfide-d3 undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals, molecular oxygen, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted allyl groups
Scientific Research Applications
Allyl methyl disulfide-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allyl methyl disulfide-d3 involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms can affect the compound’s metabolic stability and pharmacokinetics. Deuterium substitution can lead to a kinetic isotope effect, where the rate of metabolic reactions is altered due to the presence of heavier deuterium atoms. This can result in changes in the compound’s bioavailability, distribution, and elimination .
Comparison with Similar Compounds
Similar Compounds
Diallyl disulfide: Another organosulfur compound found in garlic, known for its anticancer and antimicrobial properties.
Dimethyl disulfide: A sulfur-containing compound with applications in agriculture and industry.
Diallyl trisulfide: A compound with similar biological activities, including anticancer and antioxidant properties.
Uniqueness
Allyl methyl disulfide-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can enhance the compound’s stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C4H8S2 |
---|---|
Molecular Weight |
123.3 g/mol |
IUPAC Name |
3-(trideuteriomethyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3/i2D3 |
InChI Key |
XNZOTQPMYMCTBZ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSCC=C |
Canonical SMILES |
CSSCC=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.